![molecular formula C19H23N5O4 B2897984 7-(4-methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 876891-12-2](/img/structure/B2897984.png)
7-(4-methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Description
7-(4-methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as MPMP, is a synthetic compound that belongs to the class of purine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Anticancer Agents
Purine derivatives are studied for their roles as anticancer compounds due to their ability to interfere with cell proliferation and survival pathways .
Antiviral Compounds
They have shown promise against various viruses, including anti-herpes, anti-HIV, and anti-influenza agents .
Anti-inflammatory Agents
Due to their biochemical properties, purine derivatives can act as autoimmune and anti-inflammatory agents .
Antimicrobial Agents
Their structure allows them to be effective against a range of microbial infections .
Antitubercular Compounds
Some purine derivatives are being researched for their potential to treat tuberculosis .
Anticonvulsants
They may also play a role in managing convulsive disorders .
properties
IUPAC Name |
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-9-11-28-12-10-23)8-7-13-3-5-14(27-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDVTIKMDHTIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione |
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